Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 877654-82-5
VCID: VC6358592
InChI: InChI=1S/C22H26N4O5S2/c1-3-31-22(29)25-10-8-24(9-11-25)18(27)14-33-21-23-17-7-12-32-19(17)20(28)26(21)15-5-4-6-16(13-15)30-2/h4-6,13H,3,7-12,14H2,1-2H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Molecular Formula: C22H26N4O5S2
Molecular Weight: 490.59

Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

CAS No.: 877654-82-5

Cat. No.: VC6358592

Molecular Formula: C22H26N4O5S2

Molecular Weight: 490.59

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate - 877654-82-5

Specification

CAS No. 877654-82-5
Molecular Formula C22H26N4O5S2
Molecular Weight 490.59
IUPAC Name ethyl 4-[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C22H26N4O5S2/c1-3-31-22(29)25-10-8-24(9-11-25)18(27)14-33-21-23-17-7-12-32-19(17)20(28)26(21)15-5-4-6-16(13-15)30-2/h4-6,13H,3,7-12,14H2,1-2H3
Standard InChI Key XUTZTXWABZHBEN-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate features a fused thieno[3,2-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and a piperazine-1-carboxylate moiety linked via a thioacetyl bridge . The presence of sulfur atoms in both the thiophene and thioether groups enhances its potential for hydrogen bonding and hydrophobic interactions, critical for biological activity .

Table 1: Key Chemical Properties

PropertyValue/Description
CAS Number877654-82-5
Molecular FormulaC₂₂H₂₆N₄O₅S₂
Molecular Weight490.59 g/mol
IUPAC NameEthyl 4-[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
SMILES NotationCCOC(=O)N1CCN(C(=O)CSc2nc3c(c(=O)n2-c2cccc(OC)c2)SCC3)CC1

The compound’s three-dimensional conformation, as inferred from its SMILES string, reveals a planar thienopyrimidine ring system connected to a flexible piperazine-carboxylate tail, enabling interactions with both hydrophilic and hydrophobic biological targets .

Spectroscopic Characterization

Structural elucidation of this compound relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . The ¹H-NMR spectrum typically shows distinct signals for the methoxy group (δ 3.80 ppm), ethyl ester protons (δ 1.25–1.30 ppm for CH₃ and δ 4.10–4.20 ppm for CH₂), and aromatic protons from the 3-methoxyphenyl moiety (δ 6.70–7.40 ppm). The presence of the thioacetyl bridge is confirmed by a singlet near δ 3.90 ppm corresponding to the methylene group adjacent to the sulfur atom .

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate involves a multi-step sequence:

  • Formation of the Thienopyrimidine Core:
    Starting from 2-aminothiophene-3-carboxylate derivatives, cyclocondensation with urea or thiourea yields the 4-oxo-thieno[3,2-d]pyrimidine scaffold . For this compound, 3-methoxyphenylacetic acid is introduced via nucleophilic substitution at position 3 of the pyrimidine ring.

  • Thioacetyl-Piperazine Incorporation:
    A thioacetic acid derivative is coupled to the pyrimidine’s sulfur atom at position 2, followed by reaction with ethyl piperazine-1-carboxylate to form the final product .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
2-Amino-5-carboxythiopheneForms thienopyrimidine core via cyclization
3-Methoxyphenylacetic acidIntroduces aryl substituent at position 3
Ethyl piperazine-1-carboxylateProvides terminal piperazine-carboxylate group

Optimization Challenges

Reaction yields are highly sensitive to the steric bulk of substituents and the choice of coupling agents. For instance, the thioacetylation step requires anhydrous conditions to prevent hydrolysis of the thioether bond. Purification via column chromatography is often necessary to isolate the final product in >95% purity .

Computational and Theoretical Insights

Density Functional Theory (DFT) Calculations

DFT studies on analogous thieno[3,2-d]pyrimidines reveal low HOMO-LUMO energy gaps (ΔE ≈ 3.1–3.5 eV), indicative of high chemical reactivity and potential for charge-transfer interactions . The 3-methoxyphenyl group contributes to electron-donating effects, stabilizing the HOMO orbitals and enhancing nucleophilic attack susceptibility .

Molecular Docking Predictions

Docking simulations against Staphylococcus aureus dihydrofolate reductase (DHFR) and human topoisomerase IIα suggest that the thienopyrimidine core binds to the ATP-binding pocket via π-π stacking, while the piperazine-carboxylate tail forms hydrogen bonds with adjacent residues . These interactions correlate with observed antibacterial and cytotoxic activities in related compounds .

CompoundIC₅₀ (MCF-7, µM)Reference Standard (IC₅₀)
4-Methyl derivative 2.04Doxorubicin (0.85)
Thiophene derivative 14.535-Fluorouracil (22.40)

Future Directions and Challenges

Pharmacokinetic Optimization

Despite promising in vitro activity, thienopyrimidines often suffer from poor oral bioavailability due to extensive first-pass metabolism. Prodrug strategies, such as replacing the ethyl ester with a pivaloyloxymethyl group, could enhance absorption .

Target Identification

Proteomic studies are needed to identify off-target interactions, particularly with cytochrome P450 enzymes, to mitigate potential drug-drug interactions .

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